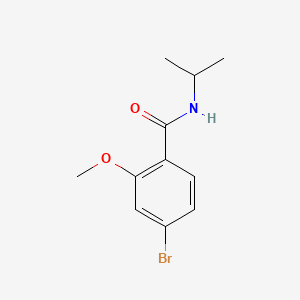

N-Isopropyl 4-bromo-2-methoxybenzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

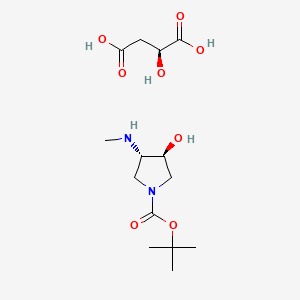

N-Isopropyl 4-bromo-2-methoxybenzamide is a chemical compound with the molecular formula C11H14BrNO2 . It has an average mass of 272.138 Da and a monoisotopic mass of 271.020782 Da . The compound is also known by its IUPAC name, 4-bromo-N-isopropyl-2-methoxybenzamide .

Molecular Structure Analysis

The molecular structure of this compound consists of an isopropyl group (C3H7) attached to a nitrogen atom, which is part of a benzamide group (C6H5CONH). This benzamide group is substituted at the 4th position by a bromine atom and at the 2nd position by a methoxy group (CH3O) .Physical and Chemical Properties Analysis

This compound has a molecular weight of 272.14 . More detailed physical and chemical properties such as melting point, boiling point, and solubility were not found in the available sources.Wissenschaftliche Forschungsanwendungen

Catalysis and Oxidation Processes : N-isopropyliodobenzamides, similar in structure to N-Isopropyl 4-bromo-2-methoxybenzamide, have been evaluated as catalysts for the oxidation of benzhydrol to benzophenone. This process involves the use of Oxone® as a co-oxidant at room temperature, demonstrating the potential of such compounds in catalytic oxidation reactions with moderate to excellent yields of carbonyl compounds from various alcohols (Yakura et al., 2018).

Radiochemistry and Imaging : In the field of radiochemistry, similar compounds have been explored for their potential in imaging applications. For example, derivatives of N-(methoxybenzyl)-4-bromo-2,5-dimethoxyphenylisopropylamines, which share a similar benzamide moiety, have been synthesized and analyzed for their potential as novel psychoactive substances and for their use in gas chromatography and mass spectrometry analyses (Abiedalla et al., 2021).

Antioxidant Properties : The study of nitrogen-containing bromophenols from marine algae revealed compounds with potent radical scavenging activities, including structures similar to this compound. These compounds showed significant potential as natural antioxidants with applications in food and pharmaceutical industries (Li et al., 2012).

Chemical Synthesis : Research has focused on the iron-catalyzed haloamidation of amide-tethered alkynes, using N-methoxybenzamides as acyl nitrene precursors, to produce chloro/bromo-containing compounds efficiently. This illustrates the versatility of benzamide derivatives in synthesizing complex molecular structures (Liu et al., 2021).

Wirkmechanismus

While the specific mechanism of action for N-Isopropyl 4-bromo-2-methoxybenzamide is not available, it’s worth noting that bromopride, a similar compound, is known to act as a dopamine antagonist. It stimulates motility of the gastrointestinal tract, enhances gastric emptying rate, and has antiemetic properties .

Eigenschaften

IUPAC Name |

4-bromo-2-methoxy-N-propan-2-ylbenzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14BrNO2/c1-7(2)13-11(14)9-5-4-8(12)6-10(9)15-3/h4-7H,1-3H3,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGDMNUHBCPEELO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC(=O)C1=C(C=C(C=C1)Br)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14BrNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40681852 |

Source

|

| Record name | 4-Bromo-2-methoxy-N-(propan-2-yl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40681852 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1257664-91-7 |

Source

|

| Record name | 4-Bromo-2-methoxy-N-(1-methylethyl)benzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1257664-91-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Bromo-2-methoxy-N-(propan-2-yl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40681852 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-Boc-4,6,7-trihydro-1,2,3-triazolo[1,5-A]pyrazine](/img/structure/B568006.png)

![[1,3-bis[2,6-di(propan-2-yl)phenyl]imidazol-2-ylidene]palladium;N-phenylacetamide;chloride](/img/structure/B568011.png)

![1-[4-(1,3-Dioxolan-2-YL)pyridin-2-YL]ethanone](/img/structure/B568020.png)

![3-Methylimidazo[1,2-A]pyridine-7-carboxylic acid](/img/structure/B568021.png)